1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Overview
Description
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit kinase activity by competing with ATP for binding to the enzyme’s active site. This inhibition can lead to a decrease in the phosphorylation of target proteins, ultimately affecting cellular signaling and function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound can modulate biochemical pathways without causing significant toxicity. High doses may lead to adverse effects, such as toxicity and organ damage. The threshold for these effects depends on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes and responses .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound may be targeted to the nucleus, cytoplasm, or other organelles through specific targeting signals or post-translational modifications. Its subcellular localization can influence its interactions with biomolecules and its overall activity .
Properties
IUPAC Name |
1-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-6-5(7(12)9-10)4(11)2-3-8-6/h2-3H,1H3,(H,8,11)(H,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTWQBSACHSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178737 | |
Record name | 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-64-4 | |
Record name | 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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